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Compound of Interest

Compound Name: Desmethyltrimipramine

Cat. No.: B195984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Desmethyltrimipramine's monoamine

reuptake inhibition profile against a range of other antidepressant medications. The data

presented is compiled from peer-reviewed pharmacological studies, offering a quantitative

basis for understanding the relative potencies of these compounds at the primary targets for

antidepressant action: the serotonin transporter (SERT), norepinephrine transporter (NET), and

dopamine transporter (DAT).

Data Presentation: Comparative Binding Affinities
(Kᵢ in nM) for Human Monoamine Transporters
The following table summarizes the equilibrium dissociation constants (Kᵢ) of

Desmethyltrimipramine and other antidepressants for human SERT, NET, and DAT. Lower Kᵢ

values indicate higher binding affinity. The data for most compounds are derived from a

comprehensive study by Tatsumi et al. (1997) using radioligand binding assays with human

embryonic kidney (HEK293) cells expressing the respective transporters.[1][2]

It is important to note that direct in vitro binding data for Desmethyltrimipramine is limited.

However, studies on its parent compound, Trimipramine, and its metabolites indicate that

Desmethyltrimipramine exhibits potencies that are approximately equivalent to Trimipramine.
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[3] Therefore, the Kᵢ values for Trimipramine are provided as a close estimate for

Desmethyltrimipramine's activity.
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Compound
Class

Compound SERT Kᵢ (nM) NET Kᵢ (nM) DAT Kᵢ (nM)

Tricyclic

Antidepressant

(TCA)

Desmethyltrimipr

amine

(estimated)

~4,800 ~260 ~3,000

Amitriptyline 4.3 35 3,200

Clomipramine 0.28 30 2,700

Desipramine 19 0.86 2,300

Doxepin 3.2 41 6,800

Imipramine 1.4 26 8,700

Nortriptyline 18 4.7 1,100

Trimipramine 4,800 260 3,000

Selective

Serotonin

Reuptake

Inhibitor (SSRI)

Citalopram 1.8 6,100 >10,000

Fluoxetine 2.7 260 2,100

Paroxetine 0.13 50 340

Sertraline 0.41 420 25

Serotonin-

Norepinephrine

Reuptake

Inhibitor (SNRI)

Venlafaxine 82 2,480 >10,000

Norepinephrine-

Dopamine

Reuptake

Inhibitor (NDRI)

Bupropion 1,900 2,800 520

Tetracyclic

Antidepressant
Maprotiline 100 11 3,500
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Experimental Protocols
The binding affinity data presented in this guide were primarily generated using in vitro

radioligand binding assays. A generalized protocol for such an experiment is as follows:

1. Cell Culture and Membrane Preparation:

Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice for these assays.

Transfection: The cells are stably transfected with the DNA encoding the human serotonin

transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

Cell Culture: The transfected cells are cultured in appropriate media under standard

conditions until they reach a suitable confluency.

Membrane Preparation: The cells are harvested and subjected to homogenization and

centrifugation to isolate the cell membranes which contain the transporters. The protein

concentration of the membrane preparation is then determined.

2. Radioligand Binding Assay:

Radioligands: Specific radiolabeled ligands with high affinity for each transporter are used.

Common examples include:

SERT: [³H]-Citalopram or [³H]-Paroxetine

NET: [³H]-Nisoxetine or [³H]-Desipramine

DAT: [³H]-WIN 35,428 or [³H]-GBR-12935

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains

the cell membrane preparation, the radioligand, and varying concentrations of the test

compound (e.g., Desmethyltrimipramine).

Incubation: The plates are incubated to allow the binding of the radioligand and the test

compound to the transporters to reach equilibrium.
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Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters. The filters trap the cell membranes with the bound radioligand.

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation

counter.

3. Data Analysis:

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response

curve.

Kᵢ Calculation: The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-

Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and

Kᴅ is its dissociation constant for the transporter.
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Caption: Mechanism of monoamine reuptake inhibition by antidepressants.
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Caption: Workflow for in vitro monoamine transporter binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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